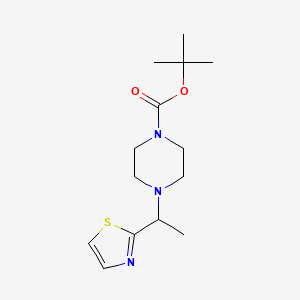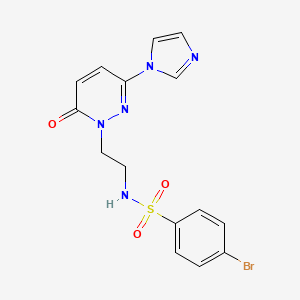![molecular formula C22H21N3O2 B2471100 2-[1-[2-(2-Methylphenyl)acetyl]azetidin-3-yl]-6-phenylpyridazin-3-one CAS No. 2380182-27-2](/img/structure/B2471100.png)
2-[1-[2-(2-Methylphenyl)acetyl]azetidin-3-yl]-6-phenylpyridazin-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “2-[1-[2-(2-Methylphenyl)acetyl]azetidin-3-yl]-6-phenylpyridazin-3-one” is a complex organic molecule that contains several functional groups and rings. It includes an azetidine ring, which is a four-membered cyclic amine , and a pyridazinone group, which is a six-membered ring containing two nitrogen atoms .
Synthesis Analysis
While the exact synthesis of this compound isn’t available, azetidine derivatives can be synthesized through various methods, such as the DBU-catalysed Horner–Wadsworth–Emmons reaction . Pyridazinone derivatives can also be synthesized through various methods .Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The azetidine ring adds rigidity to the molecule, which can influence its interactions with potential molecular targets .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the conditions and reagents used. The azetidine ring, for example, is part of the β-lactam group, which is known for its reactivity .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups and structure. For example, the azetidine ring could influence the compound’s stability and reactivity .Mechanism of Action
Future Directions
properties
IUPAC Name |
2-[1-[2-(2-methylphenyl)acetyl]azetidin-3-yl]-6-phenylpyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O2/c1-16-7-5-6-10-18(16)13-22(27)24-14-19(15-24)25-21(26)12-11-20(23-25)17-8-3-2-4-9-17/h2-12,19H,13-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSIPMQPCWMBXKX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CC(=O)N2CC(C2)N3C(=O)C=CC(=N3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{1-[2-(2-Methylphenyl)acetyl]azetidin-3-yl}-6-phenyl-2,3-dihydropyridazin-3-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 2-{2-[2-(4-oxo-3-prop-2-enyl-3,5,6,7-tetrahydrocyclopenta[2,1-d]pyrimidi no[4,5-b]thiophen-2-ylthio)acetylamino]-1,3-thiazol-4-yl}acetate](/img/structure/B2471017.png)
![1-(2-Chloro-6-fluorophenyl)-3-(chloromethyl)bicyclo[1.1.1]pentane](/img/structure/B2471018.png)
![N-(4-bromophenyl)-1,9-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2471020.png)

![1-(3-Ethoxypropyl)-4-[3-(2-methoxyethoxy)phenyl]-3-phenoxyazetidin-2-one](/img/structure/B2471023.png)


![N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)-2,5-dichlorothiophene-3-carboxamide](/img/structure/B2471027.png)
![1-[3-(3,3a,4,5,6,6a-Hexahydro-1H-cyclopenta[c]pyrrol-2-yl)azetidin-1-yl]-2-(1,3-benzodioxol-5-yloxy)propan-1-one](/img/structure/B2471028.png)
![(E)-2-(benzylsulfonyl)-N-(7-methyl-[1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6(7H)-ylidene)acetamide](/img/structure/B2471029.png)

![2-([1,2,4]triazolo[4,3-a]quinoxalin-4-ylthio)-N-(2-chloro-5-(trifluoromethyl)phenyl)acetamide](/img/structure/B2471033.png)

